Bay 41-4109 less active enantiomer

Übersicht

Beschreibung

Bayer 41-4109 weniger aktives Enantiomer: ist eine chemische Verbindung, die für ihre Rolle als weniger aktives Gegenstück zu Bayer 41-4109 bekannt ist. Bayer 41-4109 ist ein potenter Inhibitor des humanen Hepatitis-B-Virus (HBV) mit einem IC50-Wert von 53 nM . Das weniger aktive Enantiomer zeigt trotz struktureller Ähnlichkeit eine verringerte Aktivität im Vergleich zu seinem aktiveren Gegenstück .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Bayer 41-4109 weniger aktives Enantiomer umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die endgültige enantiomere Trennung. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. allgemeine Synthesemethoden für Enantiomere beinhalten oft chirale Auflösung oder asymmetrische Synthesetechniken .

Industrielle Produktionsmethoden: Die industrielle Produktion von Bayer 41-4109 weniger aktives Enantiomer würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess würde strenge Qualitätskontrollmaßnahmen beinhalten, um Konsistenz und Wirksamkeit zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bayer 41-4109 less active enantiomer involves several steps, including the preparation of intermediates and the final enantiomeric separation. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for enantiomers often involve chiral resolution or asymmetric synthesis techniques .

Industrial Production Methods: Industrial production of Bayer 41-4109 less active enantiomer would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain consistency and efficacy .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bayer 41-4109 weniger aktives Enantiomer unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die ihre chemische Struktur und Aktivität verändern können.

Reduktion: Reduktionsreaktionen können die Verbindung ebenfalls verändern und möglicherweise ihre Wirksamkeit beeinflussen.

Häufige Reagenzien und Bedingungen: Zu den häufigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Reaktionsbedingungen wie Temperatur, Druck und Wahl des Lösungsmittels werden optimiert, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Bayer 41-4109 weniger aktives Enantiomer hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Referenzverbindung in Studien verwendet, die sich mit enantiomerer Trennung und chiraler Auflösung befassen.

Biologie: Untersucht auf seine Wechselwirkungen mit biologischen Molekülen und seine möglichen Auswirkungen auf zelluläre Prozesse.

Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, insbesondere im Zusammenhang mit der HBV-Hemmung.

Industrie: Wird bei der Entwicklung von antiviralen Mitteln und anderen pharmazeutischen Produkten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Bayer 41-4109 weniger aktives Enantiomer beinhaltet seine Wechselwirkung mit der viralen Kapside von HBV. Die Verbindung ist in der Lage, sowohl die Kapsid-Assemblierung in vitro zu beschleunigen als auch zu fehlleiten. Vorgeformte Kapside werden durch die Verbindung stabilisiert, bis zu einem Verhältnis von einem Inhibitormolekül pro zwei Dimere . Diese Fehlleitung und Stabilisierung hemmen die HBV-DNA-Freisetzung und reduzieren den zytoplasmatischen Hepatitis-B-Core-Antigen (HBcAg)-Spiegel . Die anti-HBV-Mechanismen sind mit der Rate der HBcAg-Hemmung verbunden und hängen davon ab .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Bay 41-4109 less active enantiomer has several key applications across various scientific domains:

Chemistry

- Reference Compound : Utilized in studies focused on enantiomeric separation and chiral resolution, aiding in understanding stereochemistry in drug design.

Biology

- Biological Interactions : Investigated for its interactions with biological macromolecules, providing insights into cellular processes and potential therapeutic pathways.

Medicine

- Antiviral Research : Explored for its potential therapeutic applications against HBV, contributing to the development of antiviral strategies. Studies have shown that it can stabilize viral capsids and misdirect their assembly, which is crucial for inhibiting HBV replication .

Industry

- Pharmaceutical Development : Employed in the formulation of antiviral agents and other pharmaceutical products targeting HBV and related viral infections.

Comparative Studies

A comparison between Bay 41-4109 and other antiviral agents reveals its unique position:

| Compound | IC50 (HBV) | Mechanism |

|---|---|---|

| Bay 41-4109 (active) | 53 nM | Inhibits capsid assembly |

| Bay 41-4109 (less active) | Higher than 53 nM | Stabilizes capsids, misdirects assembly |

| HBV/HDV-IN-2 | Varies | Directly inhibits viral replication |

| FNC-TP | Varies | Nucleoside analog affecting DNA synthesis |

Case Study 1: In Vitro Efficacy

In a study involving HepG2.2.15 cells, both the active and less active enantiomers were tested for their ability to inhibit HBV replication. The results indicated that while the less active enantiomer had a higher IC50, it still contributed valuable data on the dynamics of HBV capsid assembly and stability .

Case Study 2: In Vivo Analysis

In HBV-transgenic mouse models, treatment with Bay 41-4109 resulted in a significant reduction of viral load in liver tissues and plasma. The less active enantiomer provided insights into the pharmacokinetics of antiviral agents and their impact on chronic HBV infections .

Wirkmechanismus

The mechanism of action of Bayer 41-4109 less active enantiomer involves its interaction with the viral capsid of HBV. The compound is able to both accelerate and misdirect capsid assembly in vitro. Preformed capsids are stabilized by the compound, up to a ratio of one inhibitor molecule per two dimers . This misdirection and stabilization inhibit HBV DNA release and reduce the cytoplasmic hepatitis B core antigen (HBcAg) level . The anti-HBV mechanisms are associated with and dependent on the rate of HBcAg inhibition .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Bayer 41-4109: Das aktivere Enantiomer von Bayer 41-4109 weniger aktives Enantiomer, bekannt für seine potente HBV-Hemmung.

HBV/HDV-IN-2: Ein weiterer Inhibitor, der auf HBV abzielt.

FNC-TP: Eine Verbindung mit antiviralen Eigenschaften.

Tuvirumab: Ein antivirales Mittel, das in der HBV-Forschung eingesetzt wird.

Einzigartigkeit: Bayer 41-4109 weniger aktives Enantiomer ist einzigartig aufgrund seiner spezifischen enantiomeren Form, die eine verringerte Aktivität im Vergleich zu seinem aktiveren Gegenstück aufweist. Diese Unterscheidung ermöglicht es Forschern, die Auswirkungen enantiomerer Unterschiede auf die biologische Aktivität und das therapeutische Potenzial zu untersuchen .

Biologische Aktivität

Bay 41-4109 is a compound known for its role as an antiviral agent, specifically targeting the Hepatitis B virus (HBV). The less active enantiomer of Bay 41-4109 presents a unique opportunity to explore the nuances of enantiomeric activity and its implications in therapeutic contexts. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Bay 41-4109 Less Active Enantiomer

Chemical Structure and Properties:

Bay 41-4109 belongs to the heteroaryldihydropyrimidine family, characterized by its ability to inhibit HBV replication through destabilization of viral capsid assembly. The less active enantiomer, while structurally similar, exhibits significantly reduced efficacy compared to its more active counterpart.

Mechanism of Action:

The less active enantiomer interacts with the viral capsid proteins, influencing capsid assembly. While the active enantiomer accelerates and misdirects assembly, leading to the formation of non-capsid polymers, the less active form does not exhibit these properties to the same extent. This distinction is crucial for understanding the therapeutic potential and limitations of this compound.

In Vitro Studies

-

Antiviral Efficacy:

- The less active enantiomer has been shown to have minimal impact on HBV replication in vitro. Studies indicate that it does not significantly reduce encapsidated HBV DNA levels compared to controls treated with dimethyl sulfoxide (DMSO) .

- In HepG2.2.15 cells, the less active enantiomer had an IC50 value exceeding 30 µM, indicating a lack of antiviral activity when compared to its active counterpart which had an IC50 around 202 nM .

- Capsid Assembly Modulation:

In Vivo Studies

- Animal Models:

- In HBV-transgenic mice models, treatment with Bay 41-4109 (active form) resulted in a significant decrease in HBV viremia and core protein expression in liver tissues. However, similar studies using the less active enantiomer did not yield comparable results .

- The rebound of HBV viremia post-treatment cessation was observed with both forms; however, the less active enantiomer's impact was negligible .

Comparative Analysis of Enantiomers

| Study | Active Enantiomer IC50 | Less Active Enantiomer IC50 | Effects on HBV Replication |

|---|---|---|---|

| Study A | 202 nM | >30 µM | Significant reduction |

| Study B | 0.33 μM | >30 µM | No significant reduction |

| Study C | 120 nM | >30 µM | Minimal effect |

Eigenschaften

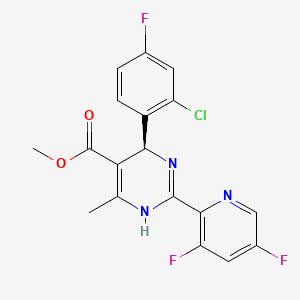

IUPAC Name |

methyl (4S)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNJBPMQWSIGJK-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.